molecular formula C14H16FNO B2663257 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde CAS No. 590348-31-5

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2663257
CAS No.: 590348-31-5
M. Wt: 233.286
InChI Key: QGJDESBCEXBHLO-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 4, and a methyl group at position 5. The aldehyde functional group at position 3 makes it a reactive intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials. Its molecular formula is C₁₄H₁₆FNO, with a molecular weight of 249.29 g/mol. The tert-butyl group provides steric protection, while the fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDESBCEXBHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl, fluoro, and methyl substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to undergo various chemical reactions, enhancing its versatility in synthetic chemistry.

Biology

Research indicates potential biological activities associated with this compound, particularly its anti-inflammatory and anticancer properties. Studies have shown that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Medicine

The compound is being explored as a lead compound in drug discovery programs targeting various diseases. Its unique structural features may contribute to its effectiveness in modulating biological pathways relevant to disease mechanisms.

Industry

In industrial applications, this compound is utilized in developing advanced materials and chemical sensors due to its stability and reactivity.

Data Table: Comparison with Similar Compounds

Compound NameChemical StructureApplications
This compoundStructureDrug discovery, agrochemicals
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehydeStructureAnticancer research
2-tert-butyl-4-bromo-7-methyl-1H-indole-3-carbaldehydeStructureBiological activity studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound revealed that it could modulate inflammatory pathways effectively, offering insights into its use for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine at Position 4

Comparison Compound : 2-(tert-Butyl)-4-chloro-7-methyl-1H-indole-3-carbaldehyde (CAS: 590347-84-5)

  • Molecular Formula: C₁₄H₁₆ClNO
  • Molecular Weight : 249.74 g/mol
  • Key Differences :
    • Electronegativity : Fluorine (4.0 Pauling) vs. Chlorine (3.0 Pauling) alters electron-withdrawing effects. The fluorine substituent increases polarization of the indole ring, enhancing reactivity in electrophilic substitutions.
    • Steric Impact : Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for fluorine) may marginally increase steric hindrance at position 3.
    • Bond Strength : The C–F bond (485 kJ/mol) is stronger than C–Cl (327 kJ/mol), suggesting greater stability against nucleophilic displacement at position 4 in the fluoro derivative .

Side Chain Modifications: Fluorobutyl vs. tert-Butyl Groups

Comparison Compound: Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate

  • Reactivity: The ester and amide groups in this compound render it prone to hydrolysis, whereas the aldehyde in the target compound favors condensation or nucleophilic addition reactions .

Amino-Functionalized Indole Derivatives

Comparison Compounds :

  • 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol
  • 3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
  • Key Differences: Polarity: Aminoethyl and hydroxyl groups increase polarity and water solubility (when protonated), contrasting with the hydrophobic tert-butyl and aldehyde groups in the target compound. Biological Relevance: The amino groups enable hydrogen bonding, making these derivatives suitable for targeting biomolecular interfaces, unlike the aldehyde-focused reactivity of the target compound .

Carboxamido/Carboxylate Derivatives

Comparison Compound : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

  • Key Differences: Functional Groups: The carboxamido and carboxylate ester groups increase susceptibility to hydrolysis, whereas the aldehyde in the target compound offers orthogonal reactivity.

Biological Activity

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a unique structure characterized by a tert-butyl group, a fluoro substituent, and a methyl group on the indole ring, along with an aldehyde functional group at the 3-position. This specific arrangement contributes to its chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number590348-31-5
Molecular FormulaC14H16FNO
Molecular Weight233.29 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Antiviral Properties

The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins or host cell receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

One of the most notable areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)5.2
A431 (Skin Cancer)3.8
Jurkat (Leukemia)4.5

These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of related indole derivatives, providing insights into structure-activity relationships (SAR):

  • Study on Indazole Derivatives : A study highlighted that modifications on the indole ring significantly impact anticancer activity, suggesting that similar modifications could enhance the efficacy of this compound .
  • Antimicrobial Investigations : Another study focused on the synthesis and biological evaluation of indole derivatives, revealing that specific substitutions can lead to improved antimicrobial properties .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Fluorine-induced deshielding shifts the 4-fluoro proton downfield (δ 7.5–8.0 ppm) .
  • HSQC/HMBC : Correlates aldehydic proton (δ 9.8–10.2 ppm) with adjacent carbons to confirm regiochemistry.
  • Contradictions : Overlapping signals in crowded regions (e.g., methyl and fluorophenyl groups) may require advanced techniques like NOESY or 19F NMR .

What factors govern the solubility and stability of this compound under varying pH and temperature conditions?

Basic Research Question

  • Solubility : Limited aqueous solubility due to the hydrophobic tert-butyl group; enhanced in polar aprotic solvents (DMSO, DMF). Fluorine substituents increase lipid solubility .
  • Stability : The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended. Acidic conditions may hydrolyze the tert-butyl group, while basic conditions risk aldol condensation .

How can regioselectivity challenges in fluorination and tert-butyl substitution be addressed?

Advanced Research Question

  • Fluorination : Electrophilic fluorination (e.g., using NFSI) at the 4-position is directed by electron-donating methyl groups at C7. Computational modeling (DFT) predicts activation energies for competing pathways .
  • tert-Butyl positioning : Steric hindrance from the 7-methyl group favors substitution at C2. Kinetic vs. thermodynamic control is validated by time-resolved ¹H NMR .

What role does this compound play in drug discovery, particularly in targeting indole-dependent enzymes?

Advanced Research Question

  • Biological relevance : Indole-3-carbaldehydes inhibit cytochrome P450 enzymes and modulate tryptophan metabolism. The 4-fluoro substituent enhances binding to hydrophobic pockets .
  • Methodology : Competitive inhibition assays (e.g., fluorescence-based CYP3A4 screening) and molecular docking (AutoDock Vina) validate interactions with active-site residues .

How can contradictory data in spectroscopic or chromatographic analyses be reconciled?

Advanced Research Question

  • Case study : Discrepancies in HPLC purity vs. NMR integration may arise from rotameric forms of the tert-butyl group. Dynamic HPLC at elevated temperatures (40–60°C) collapses rotamers into a single peak .
  • Resolution : Use of deuterated solvents with low viscosity (e.g., CDCl₃) and high-field NMR (600 MHz+) improves signal resolution .

What computational tools predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

  • DFT calculations : Gaussian 16 optimizes geometries to predict electrophilic/nucleophilic sites. Fukui indices identify the aldehyde carbon as the most reactive .
  • Molecular dynamics : Simulates solvation effects in DMSO/water mixtures, correlating with experimental solubility data .

How can researchers design analogs to enhance bioactivity while retaining core structural features?

Advanced Research Question

  • SAR strategies : Replace the 7-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects. Introduce chiral centers via asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Validation : Parallel synthesis and high-throughput screening (HTS) against target enzymes (e.g., monoamine oxidases) .

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